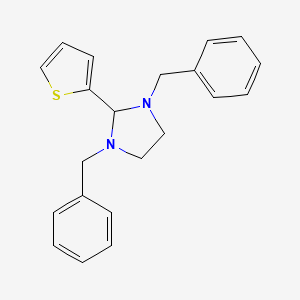

1,3-Dibenzyl-2-(2-thienyl)imidazolidine

Description

Significance of Imidazolidine (B613845) Core Structures in Organic Synthesis and Beyond

The imidazolidine ring is a five-membered saturated heterocycle containing two nitrogen atoms at the 1 and 3 positions. This core structure is a recurring motif in a multitude of synthetic and naturally occurring molecules, contributing significantly to their chemical and biological properties.

Imidazolidine derivatives have proven to be strategically important in various areas of advanced chemical research. They serve as precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts that have revolutionized many chemical transformations. Furthermore, chiral imidazolidines are employed as catalysts and auxiliaries in asymmetric synthesis, enabling the stereoselective production of valuable enantiopure compounds. The imidazolidine framework is also a key component in a wide range of biologically active molecules, exhibiting properties such as antimicrobial, anticancer, and antiviral activities.

Contextualizing 1,3-Dibenzyl-2-(2-thienyl)imidazolidine as a Substituted Imidazolidine

This compound is a specific iteration of the imidazolidine scaffold, with its properties being defined by the nature of its substituents. The dibenzyl and thienyl groups each impart distinct characteristics to the molecule.

N,N'-disubstituted imidazolidines are typically synthesized through the condensation reaction of a 1,2-diamine with an aldehyde or ketone. In the case of 1,3-dibenzyl derivatives, N,N'-dibenzylethylenediamine is the diamine precursor. These compounds are generally stable, colorless, and polar organic molecules. The substituents on the nitrogen atoms influence the steric and electronic environment of the imidazolidine ring, affecting its reactivity and conformational preferences. The synthesis of N,N'-dibenzylimidazolium halides, which are precursors to NHCs, has been a subject of significant research.

The incorporation of a thienyl group, a five-membered aromatic ring containing a sulfur atom, into an imidazolidine framework is of considerable chemical interest. The thiophene (B33073) ring is a well-known bioisostere for the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significantly altering its activity. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition processes. Furthermore, the electronic properties of the thienyl group can influence the reactivity of the adjacent imidazolidine ring. Thienyl-substituted heterocycles are prevalent in medicinal chemistry, with applications in the development of anti-inflammatory and antimicrobial agents. For instance, 1,3-Dimethyl-2-(2-thienyl)imidazolidine is noted for its utility as a building block in the synthesis of pharmaceuticals.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its analogs is primarily focused on its synthesis, structural characterization, and potential applications as a synthon in organic chemistry. The objectives of such research typically include the development of efficient synthetic protocols, the detailed analysis of its spectroscopic and crystallographic features, and the exploration of its reactivity in various chemical transformations. While specific in-depth studies on this exact molecule are not extensively documented in publicly available literature, the principles governing its chemistry are well-established through studies of closely related compounds.

The synthesis of 1,3-dibenzyl-2-arylimidazolidines is generally achieved through the condensation of N,N'-dibenzylethylenediamine with the corresponding aryl aldehyde. In the case of the title compound, this would involve the reaction with 2-thiophenecarboxaldehyde.

Table 1: Reactants for the Synthesis of this compound

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| N,N'-Dibenzylethylenediamine | C₁₆H₂₀N₂ | 240.35 | Diamine precursor |

The reaction is typically carried out in a suitable solvent, such as toluene (B28343) or ethanol, often with heating to facilitate the removal of water and drive the reaction to completion. The resulting product can be purified by standard laboratory techniques like recrystallization.

The characterization of this compound would rely on a combination of spectroscopic methods.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for the aromatic protons of the benzyl (B1604629) and thienyl groups, a singlet for the methine proton at the 2-position of the imidazolidine ring, and signals for the methylene (B1212753) protons of the benzyl groups and the imidazolidine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic rings, the methine carbon at the 2-position, and the methylene carbons of the benzyl groups and the imidazolidine ring. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic rings, and C-N stretching vibrations. |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibenzyl-2-thiophen-2-ylimidazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2S/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJYEIZZRVNZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CS3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Investigations and Conformational Analysis of 1,3 Dibenzyl 2 2 Thienyl Imidazolidine

Spectroscopic Characterization Methods in Imidazolidine (B613845) Research

Spectroscopic techniques are indispensable tools for the structural analysis of imidazolidine derivatives. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the molecular framework, functional groups, and elemental composition of 1,3-Dibenzyl-2-(2-thienyl)imidazolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful method for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For the class of 1,3-dibenzyl-2-aryl imidazolidines, specific chemical shifts are characteristic of the core structure. nih.gov

In ¹H NMR, the protons of the imidazolidine ring and its substituents exhibit distinct signals. The methine proton at the C2 position, situated between the two nitrogen atoms and adjacent to the thienyl group, is particularly diagnostic. The methylene (B1212753) protons of the ethylenediamine (B42938) backbone (C4 and C5) and the benzylic protons of the N-benzyl groups also provide key structural information. The aromatic protons from the benzyl (B1604629) and thienyl rings appear in the downfield region of the spectrum.

In ¹³C NMR, the carbon atoms of the imidazolidine ring show characteristic resonances. The C2 carbon, bonded to two nitrogen atoms and the thienyl ring, is typically observed in the range of 70-90 ppm. The carbons of the methylene bridges (C4 and C5) and the benzylic carbons provide further confirmation of the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Imidazolidines

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C2-H (methine) | 4.5 - 5.5 | 70 - 90 |

| N-CH₂ (benzylic) | 3.5 - 4.5 | 50 - 60 |

| N-CH₂-CH₂-N | 2.5 - 3.5 | 45 - 55 |

Note: Data is generalized for the class of 1,3-dibenzyl-2-aryl imidazolidines and may vary slightly for the specific thienyl derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum is characterized by several key absorption bands.

The most prominent absorptions include C-H stretching vibrations from the aromatic rings (benzyl and thienyl) and the aliphatic imidazolidine ring. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the imidazolidine ring contribute to the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The presence of the thienyl group is confirmed by characteristic C-S stretching bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing clues about its structure through fragmentation patterns. researchgate.netsemanticscholar.org

For this compound (C₂₂H₂₄N₂S), the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in electron impact (EI) mass spectrometry often involves the cleavage of the benzyl groups, leading to a prominent fragment ion corresponding to the loss of a benzyl radical (C₇H₇). Further fragmentation can involve the cleavage of the imidazolidine ring itself.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Imidazolidine Ring Conformation

The five-membered imidazolidine ring is not planar and adopts a puckered conformation to minimize steric strain. In the case of 1,3-Dibenzyl-2-phenylimidazolidine (B1616298), the ring adopts a slightly distorted envelope conformation. researchgate.net In this arrangement, one of the carbon atoms of the ethylenediamine backbone (C4 or C5) acts as the "flap" of the envelope, deviating from the plane formed by the other four atoms of the ring. This puckering is a common feature in saturated five-membered heterocycles and is crucial for accommodating the bulky substituents.

Substituent Orientations and Dihedral Angles

Table 3: Selected Crystallographic Parameters for 1,3-Dibenzyl-2-phenylimidazolidine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Imidazolidine Ring Conformation | Distorted Envelope |

| Dihedral Angle (Phenyl - Benzyl 1) | 78.95 (10)° |

| Dihedral Angle (Phenyl - Benzyl 2) | 71.76 (10)° |

Note: Data from the crystal structure of the phenyl analogue, 1,3-Dibenzyl-2-phenylimidazolidine. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of a material, such as its melting point, solubility, and polymorphism. For this compound, the presence of aromatic rings (benzyl and thienyl groups) and potential hydrogen bond acceptors (nitrogen atoms) suggests that several key interactions would likely dictate its crystal packing.

Pi-Pi Stacking Interactions

The planar aromatic systems of the benzyl and thienyl substituents are expected to play a significant role in the crystal packing through π-π stacking interactions. These non-covalent interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The specific geometry of these interactions can vary, leading to different packing motifs such as face-to-face or offset (slipped) stacking. The centroid-to-centroid distance and the slip angle between interacting rings are key parameters derived from X-ray diffraction data that would quantify the nature and strength of these π-π stacking interactions. The interplay between the benzyl-benzyl, benzyl-thienyl, and thienyl-thienyl stacking would be a key feature of the crystal architecture.

Conformational Dynamics of this compound

The flexibility of the five-membered imidazolidine ring and the rotational freedom of the substituents give rise to a complex conformational landscape for this compound. Understanding these dynamics is essential for elucidating the molecule's behavior in solution and its potential interactions with biological targets.

Inversion Barriers and Ring Pucker Analysis

The imidazolidine ring is not planar and can adopt various puckered conformations, such as envelope or twist (half-chair) forms. The energy barrier to inversion between these conformations is a key dynamic parameter. This barrier could be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or calculated using computational chemistry methods.

A detailed analysis of the ring's conformation would involve the calculation of puckering parameters (e.g., Cremer-Pople parameters) from crystallographic data. These parameters provide a quantitative description of the degree and type of puckering in the five-membered ring. For instance, the puckering amplitude (Q) and phase angle (φ) would define the exact conformation of the imidazolidine ring in the solid state.

Influence of Substituents on Conformational Preferences

The conformational preferences of the imidazolidine ring and the orientation of its substituents are intrinsically linked. The bulky benzyl groups at the N1 and N3 positions and the 2-thienyl group at the C2 position will exert significant steric influence on the ring's pucker and on each other's spatial arrangement.

Chemical Reactivity and Transformations of 1,3 Dibenzyl 2 2 Thienyl Imidazolidine

Hydrolytic Stability and Cleavage Reactions of Imidazolidines

The stability of the imidazolidine (B613845) ring is highly dependent on the conditions, particularly pH. Like many aminals, the C2-carbon is electrophilic, making it a target for nucleophilic attack, which can lead to ring opening.

In acidic environments, imidazolidines are known to undergo hydrolytic cleavage. Treatment with acid can regenerate the parent N,N'-dibenzylethylenediamine and 2-thiophenecarboxaldehyde in nearly quantitative yields. rsc.orgnih.gov This reaction underscores the reversible nature of imidazolidine formation. The general mechanism involves protonation of one of the nitrogen atoms, which activates the C2-carbon towards nucleophilic attack by water, leading to the collapse of the ring structure.

Computational studies on analogous nonaromatic imidazolidine-2-ylidenes suggest that the ring-opened hydrolysis product is significantly more stable (by 10-12 kcal/mol) than related carbene-water complexes or ion pairs. nih.gov This inherent stability of the acyclic form drives the hydrolytic decomposition of the imidazolidine ring. The rate and facility of this cleavage are influenced by the nature of the substituent at the 2-position. researchgate.net For instance, the introduction of a branched substituent at this position has been shown to increase the hydrolytic stability of related imidazolines. researchgate.net

The table below summarizes the general hydrolytic behavior of 2-substituted imidazolidines.

| Condition | Reactivity | Products |

| Acidic (e.g., aqueous HCl) | High susceptibility to hydrolysis | Parent diamine and aldehyde |

| Neutral/Basic | Generally more stable | Ring remains intact |

Transformations Leading to N-Heterocyclic Carbenes (NHCs)

Imidazolidines are crucial precursors for the synthesis of saturated N-Heterocyclic Carbenes (NHCs), specifically imidazolin-2-ylidenes. These carbenes are widely used as ligands in organometallic chemistry and as organocatalysts. rsc.orgscripps.edu The generation of an NHC from a 2-substituted imidazolidine, such as 1,3-Dibenzyl-2-(2-thienyl)imidazolidine, involves the elimination of the C2-substituent along with its bonding electrons, formally leaving a divalent carbon atom.

One of the key methods for generating NHCs from imidazolidine precursors is through thermally induced α-elimination. rsc.orgbeilstein-journals.org This process typically involves heating a 2-substituted imidazolidine where the C2-substituent is a good leaving group. While the thienyl group itself is not a typical leaving group for direct thermal elimination, imidazolidines can be converted into more suitable adducts for this purpose.

A common strategy involves the use of 2-(pentafluorophenyl)imidazolidines. These adducts, upon mild thermolysis, decompose to generate the free NHC and pentafluorobenzene. researchgate.netresearchgate.net This method has been successfully employed to synthesize various ruthenium, iridium, and rhodium NHC complexes. researchgate.net The thermal decomposition of such adducts provides a clean, in-situ method for generating the carbene, which can then be trapped by a metal complex. beilstein-journals.orgresearchgate.net

A significant advantage of the thermolytic pathway is that it provides a base-free route to NHCs. beilstein-journals.org Traditional NHC synthesis often requires the deprotonation of an imidazolium (B1220033) salt precursor with a strong base, which can lead to undesirable side reactions or be incompatible with sensitive substrates. scripps.edubeilstein-journals.org

The decomposition of labile imidazolidine adducts, such as the aforementioned 2-(pentafluorophenyl) derivatives, circumvents the need for a base. beilstein-journals.orgresearchgate.netresearchgate.net This approach involves the cleavage of the C2-substituent bond, generating the carbene without the involvement of an external deprotonating agent. This method is particularly valuable for the preparation of NHC-containing metal complexes where the metal center or other ligands might be base-sensitive. researchgate.net

The table below outlines key base-free strategies for NHC generation from imidazolidine derivatives.

| Precursor Type | Method | Byproduct | Reference |

| 2-(Pentafluorophenyl)imidazolidine | Mild Thermolysis | Pentafluorobenzene | researchgate.netresearchgate.net |

| 2-Alkoxyimidazolidines | Thermal Elimination | Alcohol | rsc.org |

| NHC·CO₂ Adducts | Decarboxylation | Carbon Dioxide | beilstein-journals.org |

The formation of an NHC from a 2-substituted imidazolidine precursor via elimination is mechanistically an α-elimination reaction. rsc.org The process involves the departure of both the substituent and the proton from the same carbon atom (C2). In the case of thermolysis of adducts like 2-(pentafluorophenyl)imidazolidine, the reaction is believed to proceed through a concerted or stepwise process where the C-C bond to the leaving group is broken.

Computational analysis of related transformations, such as the reduction of transition-metal halides by imidazolidines, suggests a mechanism involving initial coordination of the imidazolidine to the metal center, followed by a β-hydride elimination. researchgate.net While this leads to a metal hydride and an imidazolinium cation rather than a free carbene, it highlights the reactivity of the C-H bonds within the imidazolidine ring system. researchgate.net Furthermore, studies on the decomposition of imidazolidin-2-ylidenes have revealed a tendency to undergo cycloelimination upon heating, converting to zwitterionic amidinates, which provides insight into the thermal stability and reaction pathways of these systems. nih.gov

Functionalization and Derivatization of the Imidazolidine Ring

Beyond serving as NHC precursors, the imidazolidine scaffold can be chemically modified to introduce diverse functionalities.

The nitrogen atoms of the imidazolidine ring, bearing benzyl (B1604629) groups, are sites for potential functionalization, although the existing substitution limits direct N-alkylation or N-acylation. However, the aryl groups attached to the nitrogen atoms can be modified. For imidazolidines with N-aryl substituents containing functionalities like bromo groups, derivatization can be achieved through Br/Li exchange or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). researchgate.net Following such modifications, the imidazolidine can be oxidized using reagents like chloranil (B122849) or N-bromosuccinimide to yield the corresponding imidazolinium salts, which are direct precursors to NHCs. researchgate.net This strategy allows for the synthesis of a wide variety of functionalized NHCs from stable, non-polar imidazolidine intermediates. researchgate.net

Reactions at the 2-Position of the Imidazolidine Ring

The C2 position of the imidazolidine ring, bonded to the thienyl group, is the most reactive site on the heterocyclic core. Its reactivity stems from the nature of the aminal functional group (a carbon atom bonded to two nitrogen atoms).

One of the principal reactions at this position is acid-catalyzed hydrolysis. Treatment of 2-substituted imidazolidines with acid can lead to the cleavage of the C2-substituent bond, resulting in the regeneration of the constituent aldehyde and diamine. nih.gov For this compound, this reversible reaction would yield thiophene-2-carboxaldehyde and N,N'-dibenzylethylenediamine. This lability makes the imidazolidine group a potential protecting group for aldehydes.

Another key aspect of reactivity at the C2 position is its role as a precursor to N-heterocyclic carbenes (NHCs). Deprotonation at the C2 carbon, though challenging due to the pKa of the C2-proton, would generate a transient carbene species. However, a more common route to access the corresponding imidazolium salt, the direct precursor to the NHC, involves hydride abstraction from the C2 position. This resulting 1,3-dibenzyl-2-(2-thienyl)imidazolidinium salt can then be deprotonated with a strong base to form the highly reactive NHC. These carbenes are widely used as ligands in organometallic chemistry and as organocatalysts.

The table below summarizes the primary transformations at the C2-position.

| Reaction Type | Reagents | Product(s) | Description |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Thiophene-2-carboxaldehyde, N,N'-dibenzylethylenediamine | Reversible ring-opening reaction, regenerating the starting materials. nih.gov |

| NHC Formation | 1. Hydride Abstraction (e.g., with Ph₃C⁺BF₄⁻) 2. Strong Base (e.g., KOtBu) | 1,3-Dibenzyl-2-(2-thienyl)imidazol-2-ylidene | Formation of a reactive N-heterocyclic carbene via an imidazolium salt intermediate. |

Reactivity of the Thienyl Moiety

The thienyl group attached at the C2 position of the imidazolidine ring behaves as a typical electron-rich aromatic system, susceptible to a range of substitution and coupling reactions.

The thiophene (B33073) ring is significantly more reactive towards electrophiles than benzene (B151609). st-andrews.ac.uk Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophenes, with a strong preference for substitution at the α-positions (C2 and C5). Since the C2 position is already substituted by the imidazolidine ring, electrophilic attack on this compound is predicted to occur predominantly at the C5 position. researchgate.netnumberanalytics.com The imidazolidinyl group is generally considered to be an activating, ortho-, para-directing group, which in this context further reinforces substitution at the C5 position of the thiophene ring.

Common electrophilic substitution reactions applicable to this compound include:

Nitration: Using reagents like nitric acid in acetic anhydride (B1165640) to introduce a nitro group (-NO₂).

Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install a bromine or chlorine atom. researchgate.net

Friedel-Crafts Acylation: Reacting with an acyl chloride or anhydride in the presence of a mild Lewis acid to add an acyl group.

The table below outlines the expected outcomes of these reactions.

| Reaction | Electrophile (E⁺) | Reagents | Major Product |

| Nitration | NO₂⁺ | HNO₃ / Ac₂O | 1,3-Dibenzyl-2-(5-nitro-2-thienyl)imidazolidine |

| Bromination | Br⁺ | N-Bromosuccinimide (NBS) | 1,3-Dibenzyl-2-(5-bromo-2-thienyl)imidazolidine |

| Acylation | R-C=O⁺ | RCOCl / SnCl₄ | 1,3-Dibenzyl-2-(5-acyl-2-thienyl)imidazolidine |

The thienyl moiety can participate in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com These reactions typically require prior functionalization of the thiophene ring with a halide (e.g., bromine) or a boronic acid/ester.

Following bromination at the C5 position to yield 1,3-Dibenzyl-2-(5-bromo-2-thienyl)imidazolidine, this derivative can serve as a substrate for several coupling reactions:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond. This is a highly versatile method for creating biaryl structures. nih.gov

Stille Coupling: Coupling with an organostannane reagent (e.g., aryltributyltin) catalyzed by palladium.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

These transformations significantly expand the molecular complexity that can be built upon the initial this compound scaffold.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-(5-Aryl-2-thienyl) derivative |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-(5-Aryl-2-thienyl) derivative |

| Heck | H₂C=CHR | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(5-Vinyl-2-thienyl) derivative |

Stereochemical Aspects of Imidazolidine Reactivity

The stereochemistry of the imidazolidine ring can play a crucial role in its reactivity and in the stereochemical outcome of reactions involving the molecule. The five-membered ring is not planar and can adopt various envelope or twist conformations. The benzyl groups on the nitrogen atoms can exist in pseudo-equatorial or pseudo-axial positions, influencing the steric environment around the reactive centers.

The C2 carbon of this compound is a prochiral center. Reactions that introduce a new substituent at this position, or reactions involving the C2-proton, could potentially proceed with diastereoselectivity if other chiral centers are present in the molecule or if chiral reagents are used. For instance, the deprotonation to form an NHC precursor could be stereoselective in a chiral environment.

Furthermore, if the ethylenediamine (B42938) backbone were substituted (e.g., with methyl groups), this would introduce stereocenters at C4 and C5. The relative stereochemistry (cis or trans) of these substituents would influence the conformation of the ring and the facial selectivity of reactions at the C2 position and on the thienyl substituent. rsc.orgresearchgate.net Studies on related systems have shown that high degrees of stereocontrol can be achieved in reactions such as cycloadditions involving imidazolidine-derived intermediates. researchgate.net The bulky benzyl groups also provide a significant steric bias that can influence the approach of reagents to both the imidazolidine and thienyl rings.

Theoretical and Computational Investigations of 1,3 Dibenzyl 2 2 Thienyl Imidazolidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1,3-Dibenzyl-2-(2-thienyl)imidazolidine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles. The stability of the molecule can be inferred from the calculated total electronic energy.

A hypothetical data table for the optimized geometry of this compound, as would be generated by DFT calculations, is presented below. Please note that these are representative values and not based on actual published research.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N (imidazolidine) | 1.47 Å |

| Bond Length | C-C (thienyl) | 1.38 Å |

| Bond Length | C-S (thienyl) | 1.72 Å |

| Bond Angle | N-C-N (imidazolidine) | 105° |

Note: The data in this table is illustrative and not from experimental or published computational results.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, identifying the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Note: The data in this table is illustrative and not from experimental or published computational results.

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This information helps in creating a molecular electrostatic potential (MEP) map, which visually represents the charge distribution and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide information on a static, optimized structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. This is particularly important for a molecule with flexible benzyl (B1604629) groups. The results would provide insights into the molecule's flexibility and how it might interact with biological targets.

Computational Prediction of Spectroscopic Properties

Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for validating experimental data and aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods, often employing DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. These predicted shifts can then be compared with experimental NMR data to confirm the proposed structure. For this compound, such calculations would provide a theoretical NMR spectrum that could guide experimental analysis.

Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (imidazolidine) | 85.0 | - |

| C4/C5 (imidazolidine) | 52.3 | - |

| C (thienyl) | 125-140 | - |

Note: The data in this table is illustrative. Experimental data is not available.

Vibrational Frequency Analysis (IR, Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific molecular motions. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms, which provides the force constants for the vibrational modes. biointerfaceresearch.com

The vibrational spectrum of this compound is characterized by contributions from its distinct structural units: the imidazolidine (B613845) ring, the two N-benzyl groups, and the C2-thienyl substituent.

High-Frequency Region (>2800 cm⁻¹): This region is dominated by C-H stretching vibrations. Aromatic C-H stretching modes from the benzyl and thienyl rings are typically observed above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene (B1212753) groups of the imidazolidine ring and the benzyl CH₂ linkers are expected in the 2850-3000 cm⁻¹ range. researchgate.net

Mid-Frequency Region (1000-1800 cm⁻¹): This region contains a wealth of information. Aromatic C=C stretching vibrations from the benzene (B151609) and thiophene (B33073) rings typically appear between 1400 and 1600 cm⁻¹. The CH₂ scissoring and bending modes of the imidazolidine and benzyl groups are also found here. C-N stretching vibrations of the imidazolidine ring are expected in the 1000-1300 cm⁻¹ range. researchgate.netnih.gov

Low-Frequency Region (<1000 cm⁻¹): This "fingerprint" region includes complex vibrations such as C-C-C bending, ring torsions, and out-of-plane C-H bending. The characteristic C-S stretching vibration of the thienyl group is also expected in this area. kfupm.edu.sa

A theoretical analysis provides a detailed assignment for each calculated frequency based on its Potential Energy Distribution (PED). The table below presents a representative set of predicted vibrational frequencies and their assignments for this compound, as would be derived from a DFT calculation.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3080 - 3050 | Aromatic C-H Stretching (ν C-H) | Benzyl, Thienyl |

| 2950 - 2850 | Aliphatic C-H Stretching (ν C-H) | Imidazolidine, Benzyl CH₂ |

| 1605, 1495, 1450 | Aromatic C=C Stretching (ν C=C) | Benzyl, Thienyl |

| 1460 - 1440 | CH₂ Scissoring (δ CH₂) | Imidazolidine, Benzyl CH₂ |

| 1250 - 1150 | C-N Stretching (ν C-N) | Imidazolidine |

| 850 - 750 | Aromatic C-H Out-of-Plane Bending (γ C-H) | Benzyl, Thienyl |

| 720 - 680 | C-S Stretching (ν C-S) | Thienyl |

Computational Studies of Reaction Mechanisms

Computational chemistry provides profound insights into the reaction mechanisms involving imidazolidines. By mapping the potential energy surface (PES) of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated. This allows for the determination of reaction pathways, activation barriers, and reaction thermodynamics, offering a molecular-level understanding of the transformation.

Transition State Analysis for Carbene Generation Pathways

Imidazolidines are well-known precursors to N-heterocyclic carbenes (NHCs), which are important catalysts in organic synthesis. The generation of an NHC from a saturated imidazolidine typically involves a two-step process: oxidation or quaternization to form an imidazolinium salt, followed by deprotonation at the C2 position.

Transition state (TS) analysis is a computational technique used to study the deprotonation step. The goal is to locate the transition state structure on the potential energy surface that connects the imidazolinium cation (reactant) and the NHC (product). A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, this is confirmed when the Hessian matrix (matrix of second energy derivatives) has exactly one negative eigenvalue, corresponding to an imaginary vibrational frequency that represents the motion along the reaction coordinate toward the product.

For the carbene derived from this compound, the TS analysis of its deprotonation would model the approach of a base to the C2-proton of the corresponding imidazolinium salt. The analysis would yield:

The geometry of the transition state: Revealing the bond-breaking (C-H) and bond-forming (Base-H) distances.

The activation energy (ΔG‡): The energy difference between the transition state and the reactants, which is crucial for predicting the reaction rate.

The imaginary frequency: Confirming the nature of the TS and visualizing the atomic motions involved in the transformation from reactant to product.

Energetics of Imidazolidine Hydrolysis and Other Transformations

Imidazolidines can undergo hydrolysis, typically initiated by the addition of water to the C2 carbon, leading to ring-opening. Computational studies are instrumental in elucidating the energetics of this process, especially the role of solvent molecules in mediating the reaction.

Computational modeling of the hydrolysis of a nonaromatic imidazolidine-2-ylidene, the carbene derived from an imidazolidine, has shown that the ring-opened product is significantly more stable (by 10-12 kcal/mol) than intermediates like the carbene-water complex or an ion pair. nih.gov The mechanism often involves the participation of multiple water molecules, which can form a hydrogen-bonded network to stabilize intermediates and lower the activation barriers for proton transfer steps. nih.gov

The energetic profile for such a transformation can be mapped out computationally, providing relative energies for each step.

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

|---|---|---|

| Reactants | Imidazolidine + H₂O | 0.0 |

| Transition State 1 (TS1) | Initial water attack on C2 | +20 to +25 |

| Intermediate | Ring-opened carbinolamine | +5 to +10 |

| Transition State 2 (TS2) | C-N bond cleavage | +15 to +20 |

| Products | Diamine + Aldehyde | -10 to -15 |

Note: The energy values are illustrative for a typical imidazolidine hydrolysis pathway and represent the type of data generated from computational studies.

In Silico Screening and Design Principles for Imidazolidine Derivatives

In silico (computer-based) screening has become an indispensable tool in modern chemistry for accelerating the discovery of new molecules with desired properties. nih.gov For imidazolidine derivatives, these methods are used to design and evaluate virtual libraries of compounds for applications in medicinal chemistry and catalysis. researchgate.netmdpi.com

The process generally follows a structured workflow:

Library Design: A virtual library is created based on the this compound scaffold. Variations are introduced by systematically modifying the substituents at the N1, N3, and C2 positions.

Virtual Screening: The library is screened against a biological target (e.g., an enzyme active site) or for a specific property. A primary technique is molecular docking , which predicts the preferred binding orientation and affinity (scoring) of a ligand to a receptor. nih.gov This allows for the rapid filtering of large numbers of compounds to identify potential "hits."

ADME/Tox Prediction: Promising candidates from virtual screening are subjected to further computational analysis to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. nih.gov This step is crucial for assessing the drug-likeness of a compound and identifying potential liabilities early in the design process. nih.gov

Design Principle Elucidation: By analyzing the results of the screening, key structure-activity relationships (SAR) can be established. nih.gov This leads to the formulation of design principles—for instance, identifying that a specific type of substituent at a particular position consistently improves binding affinity or enhances a desired pharmacokinetic property. These principles then guide the synthesis of a smaller, more focused set of compounds for experimental validation.

This in silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and testing, enabling a more rational and targeted design of novel imidazolidine derivatives. ijrpas.com

In-depth Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive and scientifically accurate article focusing solely on the chemical compound “this compound” and its advanced applications, as per the provided detailed outline, cannot be generated at this time. Extensive searches of scientific literature and databases have revealed a significant lack of specific research findings for this particular compound within the requested contexts.

While general information exists for the broader classes of compounds, such as N-Heterocyclic Carbene (NHC) precursors, imidazolidine derivatives, and their roles in various forms of catalysis, the available literature does not provide the specific data required to detail the synthesis, catalytic activity, or supramolecular chemistry of this compound.

The user's request stipulated a strict adherence to a detailed outline, including:

Its role as an NHC precursor in catalysis.

Specifics of ligand design for transition metal catalysis.

Applications in C-C and C-N bond-forming reactions.

Organocatalytic applications of its derived species.

Research into prebiotic catalysis with this scaffold.

Contributions to supramolecular chemistry.

The creation of a thorough and authoritative article requires verifiable research data, including reaction schemes, catalyst performance metrics, and structural analyses, which are not available for this specific molecule. General discussions about related compounds would not meet the stringent requirement to focus solely on this compound.

Therefore, to ensure scientific accuracy and avoid speculation, the requested article cannot be produced. Further research in the chemical sciences may, in the future, investigate the properties and applications of this specific compound, which would then enable the generation of such a detailed article.

Advanced Applications and Research Horizons of 1,3 Dibenzyl 2 2 Thienyl Imidazolidine in Chemical Science

Contributions to Supramolecular Chemistry

Design of Imidazolidine-Based Host-Guest Systems

The design of synthetic host-guest systems is a cornerstone of supramolecular chemistry, aiming to mimic biological recognition processes. The structure of 1,3-Dibenzyl-2-(2-thienyl)imidazolidine offers several features that could be exploited in the creation of novel host molecules. The imidazolidine (B613845) ring can act as a versatile scaffold, while the benzyl (B1604629) and thienyl substituents provide opportunities for non-covalent interactions, such as π-π stacking, hydrophobic interactions, and potential hydrogen bonding, which are crucial for guest binding.

Table 1: Potential Host-Guest System Design Parameters

| Host Feature | Potential Guest Molecules | Primary Interaction Type |

| Aromatic Benzyl Groups | Planar aromatic molecules, fullerenes | π-π Stacking |

| Thienyl Moiety | Electron-deficient aromatic systems, metal ions | π-π Stacking, C-H···π interactions, Coordination |

| Imidazolidine Core | Small organic molecules, anions | Hydrogen bonding, Dipole-dipole interactions |

Self-Assembly Processes and Molecular Recognition Phenomena

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as self-assembly. The aromatic and heterocyclic components of this compound make it a prime candidate for engaging in self-assembly processes. The interplay of π-π stacking from the benzyl and thienyl rings, along with potential dipole-dipole interactions of the imidazolidine ring, could direct the formation of supramolecular architectures such as nanotubes, vesicles, or gels. These organized structures can exhibit emergent properties, making them suitable for applications in materials science and nanotechnology.

Molecular recognition is intrinsically linked to self-assembly. The specific geometry and electronic properties of this compound could enable it to selectively recognize and bind to other molecules or ions. This recognition is fundamental for applications in sensing, catalysis, and drug delivery.

Imidazolidines as Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While the parent this compound is not a typical MOF ligand due to the lack of strong coordinating groups like carboxylates or pyridyls, it can be functionalized to serve as a building block for MOFs. The introduction of coordinating functionalities onto the benzyl or thienyl rings would allow it to bridge metal centers, leading to the formation of novel MOF architectures. The inherent properties of the imidazolidine and thienyl moieties could then be imparted to the resulting MOF, potentially leading to materials with unique catalytic, separation, or sensing capabilities.

Engineering of Advanced Materials and Functional Polymers

The incorporation of specific molecular scaffolds into polymeric structures is a powerful strategy for creating advanced materials with tailored properties. The this compound unit can be envisioned as a functional monomer or additive in polymer synthesis.

Imidazolidine Derivatives in Polymerization Chemistry

Imidazolidine derivatives can be engineered to participate in various polymerization reactions. For instance, the introduction of polymerizable groups (e.g., vinyl or acrylic moieties) onto the benzyl rings would allow for its incorporation into polymer backbones via chain-growth polymerization. Alternatively, functional groups suitable for step-growth polymerization (e.g., hydroxyl or amino groups) could be introduced. The resulting polymers would possess the unique steric and electronic properties of the this compound unit, potentially leading to materials with enhanced thermal stability, specific recognition capabilities, or interesting optical properties.

Development of Optoelectronic and Electronic Materials

The thienyl group is a well-known component in organic electronic materials due to its electron-rich nature and ability to participate in π-conjugation. The presence of the 2-thienyl substituent in this compound suggests its potential utility in the development of optoelectronic and electronic materials. While the saturated imidazolidine ring disrupts extensive conjugation through the core of the molecule, the thienyl moiety itself can be a site for electronic activity. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs), either as part of a larger conjugated system or as a charge-transporting or luminescent dopant in a host material.

Significance in Medicinal Chemistry Research and Drug Design Principles

The imidazolidine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. The combination of this core with benzyl and thienyl groups in this compound presents a rich template for drug design. The lipophilic benzyl groups can enhance membrane permeability, while the thienyl ring, a common bioisostere for a phenyl ring, can modulate metabolic stability and receptor-binding interactions.

Table 2: Potential Pharmacological Activities of this compound Derivatives

| Potential Therapeutic Area | Rationale for Activity |

| Anticancer | The imidazolidine core is present in several anticancer agents. The aromatic substituents can be tailored to interact with specific enzymatic targets. |

| Antimicrobial | Thiophene-containing compounds have shown a broad spectrum of antimicrobial activity. The overall molecular structure could be optimized to target bacterial or fungal cell components. |

| Antiviral | The imidazolidine ring is a key feature of some antiviral drugs. The substituents can be modified to inhibit viral enzymes or entry processes. |

| Neurological Disorders | The lipophilic nature of the compound may facilitate crossing the blood-brain barrier, making it a candidate for targeting central nervous system disorders. |

The principles of drug design, such as structure-activity relationship (SAR) studies, could be systematically applied to derivatives of this compound to optimize their pharmacological profiles. By modifying the substituents on the benzyl and thienyl rings, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Imidazolidine Scaffold as a Core Pharmacophore in Research

The imidazolidine ring system is a five-membered saturated heterocycle containing two nitrogen atoms. This structure is a prevalent motif in numerous natural alkaloids and serves as a fundamental component in a wide array of biologically active synthetic compounds. researchgate.net Its significance in medicinal chemistry is underscored by its presence in molecules with diverse therapeutic applications, including antipyretic, fungicidal, antiparasitic, antibacterial, and antiviral activities. researchgate.net The imidazolidine framework can be considered a "privileged scaffold," a molecular structure that is capable of binding to a diverse range of biological targets. nih.govnih.gov This versatility stems from the stereochemical complexity and the ability to introduce various substituents at different positions on the ring, allowing for the fine-tuning of its pharmacological profile. Imidazolidine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents, highlighting the broad therapeutic promise of this chemical class. beilstein-journals.orgnih.govnih.gov

Design of Imidazolidine-Based Scaffolds for Targeted Molecular Interactions

The design of imidazolidine-based scaffolds for specific molecular targets is a key area of research in drug discovery. The structural flexibility of the imidazolidine ring allows for the creation of compounds with precise three-dimensional arrangements of functional groups, enabling them to interact with high specificity with the binding sites of proteins and enzymes. nih.gov The design process often involves computational methods, such as molecular docking, to predict the binding affinity and orientation of designed molecules within a target's active site. chemrxiv.org

Key strategies in the design of targeted imidazolidine-based molecules include:

Stereochemical Control: The imidazolidine ring contains chiral centers, and the stereochemistry of the substituents can significantly influence biological activity. The synthesis of enantiomerically pure imidazolidines is crucial for developing selective drugs. researchgate.net

Substituent Modification: The introduction of different functional groups on the nitrogen atoms and the carbon atoms of the imidazolidine ring allows for the modulation of the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity. These modifications are critical for optimizing a compound's interaction with its biological target and for improving its pharmacokinetic profile. mdpi.com

Bioisosteric Replacement: The replacement of certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to compounds with improved potency, selectivity, or metabolic stability. For example, the thienyl group in this compound is a common bioisostere for a phenyl ring. unibo.it

General Principles of Structure-Activity Relationship (SAR) Studies for Imidazolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. rsc.org For imidazolidine derivatives, SAR studies typically involve the systematic modification of the scaffold and the evaluation of the resulting compounds in biological assays. nih.gov The goal is to identify the key structural features that are responsible for the desired biological effect.

General principles of SAR for imidazolidine derivatives include:

The nature of the substituents at the N1 and N3 positions: The groups attached to the nitrogen atoms of the imidazolidine ring can significantly impact the compound's interaction with its target. For instance, the benzyl groups in this compound contribute to the molecule's lipophilicity and may engage in hydrophobic interactions within a binding pocket.

The substituent at the C2 position: The group at the C2 position is often a key determinant of a compound's biological activity. The 2-thienyl group in the title compound, for example, can influence the molecule's electronic properties and its ability to form specific interactions with a target.

The stereochemistry of the imidazolidine ring: As mentioned previously, the spatial arrangement of the substituents on the chiral centers of the imidazolidine ring can have a profound effect on biological activity.

By systematically altering these structural features and observing the corresponding changes in biological activity, researchers can build a comprehensive SAR model that guides the design of more potent and selective imidazolidine-based compounds.

Development of Novel Synthetic Building Blocks for Pharmaceutical Synthesis

Imidazolidine derivatives, including structures analogous to this compound, are valuable synthetic building blocks in the preparation of more complex molecules for pharmaceutical applications. researchgate.net Their utility stems from their inherent reactivity and the ability to be transformed into a variety of other functional groups and heterocyclic systems. For example, the imidazolidine ring can be cleaved under certain conditions to reveal a 1,2-diamine, a versatile intermediate in organic synthesis. Furthermore, imidazolidines can serve as precursors to N-heterocyclic carbenes (NHCs), which are a class of organocatalysts with broad applications in synthesis. researchgate.net The development of new synthetic methodologies for the preparation of functionalized imidazolidines is an active area of research, as it expands the toolbox of available building blocks for drug discovery and development. Thiophene-containing molecules, in particular, are important building blocks for functional organic materials and pharmaceuticals.

Emerging Research Areas and Future Directions

The field of imidazolidine chemistry is continually evolving, with new research directions emerging that promise to enhance the synthesis and application of these important molecules.

Integration with Green Chemistry Principles and Sustainable Synthesis

There is a growing emphasis on the development of environmentally friendly synthetic methods in the chemical industry. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are being increasingly applied to the synthesis of imidazolidine derivatives. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalytic reactions that minimize waste and improve atom economy. beilstein-journals.org One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another green chemistry approach that can streamline the synthesis of imidazolidines and reduce the need for purification of intermediates.

Mechanochemistry Applications in Imidazolidine Synthesis and Reactivity

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly emerging field with significant potential for the sustainable synthesis of organic molecules. nih.gov Mechanochemical reactions are often carried out in the absence of a solvent or with minimal amounts of solvent, which aligns with the principles of green chemistry. Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of a variety of heterocyclic compounds, including imidazoles and their derivatives. nih.gov The application of mechanochemistry to the synthesis of imidazolidines could offer several advantages over traditional solution-phase methods, including shorter reaction times, higher yields, and a reduced environmental footprint.

Conclusion

Summary of Key Research Findings and Contributions for 1,3-Dibenzyl-2-(2-thienyl)imidazolidine

A thorough search of the scientific literature indicates that there are no specific research findings or documented contributions directly associated with this compound. The compound appears to be a novel or largely uninvestigated chemical entity.

Unaddressed Research Questions and Future Perspectives in the Field of Imidazolidine (B613845) Chemistry

The absence of data on this compound highlights a gap in the exploration of imidazolidine chemical space. Future research could focus on the following areas:

Synthesis and Characterization: The development of a reliable synthetic route to this compound and its full characterization using modern spectroscopic and analytical techniques would be the first crucial step.

Exploration of Biological Activity: Given the diverse biological activities of other imidazolidine derivatives, this compound could be screened for a range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. benthamdirect.comnih.gov

Catalytic Applications: The potential of this and related imidazolidine compounds as ligands or catalysts in organic synthesis remains an area ripe for investigation.

Materials Science: The incorporation of the thienyl group suggests potential applications in materials science, particularly in the development of organic electronic materials, an area where thiophene (B33073) derivatives have shown considerable promise.

The study of novel imidazolidine derivatives such as this compound holds the potential to uncover new chemical properties and applications, further expanding the utility of this important class of heterocyclic compounds.

Q & A

Q. What are the established synthetic routes for 1,3-dibenzyl-2-(2-thienyl)imidazolidine, and what analytical methods validate its purity and structure?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions under solvent-free conditions for efficiency. For example, Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) has been used to achieve high yields (90–96%) in analogous imidazolidine derivatives . Key steps include:

- Reaction monitoring : Thin-layer chromatography (TLC) on silica gel with UV detection .

- Structural validation : H NMR (e.g., δ 7.40–7.36 ppm for aromatic protons) and IR spectroscopy (e.g., 1655 cm for carbonyl groups) .

- Purity assessment : Melting point determination via electrothermal apparatus .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For a related compound (1,3-dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine), SCXRD revealed a monoclinic space group with unit cell parameters Å, Å, and . The 2-thienyl substituent’s planarity and steric effects from benzyl groups influence reactivity in catalysis or aggregation studies .

Q. What preliminary biological activities have been reported for imidazolidine derivatives, and how are these assays designed?

Imidazolidines, such as Compound 6 (1,3-dibenzyl-2-(3-benzyloxyphenyl)imidazolidine), inhibit α-synuclein amyloid aggregation, a target in Parkinson’s disease. Assays include:

- Thioflavin T (ThT) fluorescence : Monitors fibril formation kinetics .

- Cell viability assays (e.g., MTT): Evaluates neuroprotective effects against amyloid-induced toxicity .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved?

Contradictions may arise from substituent effects (e.g., benzyl vs. methoxy groups). Strategies include:

- Structure-activity relationship (SAR) studies : Systematic variation of the 2-thienyl and benzyl groups .

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to α-synuclein .

- Molecular dynamics simulations : To model interactions between the compound and amyloid fibrils .

Q. What methodological approaches optimize the enantiomeric purity of imidazolidine derivatives for asymmetric catalysis?

Chiral bis(imidazolidine)-derived NCN pincer complexes are used in cooperative catalysis. Key steps:

- Chiral resolution : Use of enantiopure starting materials (e.g., L-proline derivatives) .

- Catalytic screening : Testing in model reactions like Michael additions, with enantiomeric excess (ee) measured via chiral HPLC or F NMR .

Q. How do reaction conditions (e.g., solvent, temperature) impact the regioselectivity of imidazolidine functionalization?

Regioselectivity in electrophilic substitution is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the thienyl group’s α-position.

- Catalyst choice : Lewis acids (e.g., ZnCl) direct substitution to the imidazolidine ring .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in sensitive derivatives .

Q. What advanced spectroscopic techniques characterize dynamic conformational changes in imidazolidine derivatives?

- Variable-temperature NMR : Probes ring puckering and benzyl group rotation barriers (e.g., coalescence temperatures) .

- X-ray crystallography at multiple temperatures : Resolves thermally induced disorder in crystal lattices .

Q. How can computational methods guide the design of imidazolidine-based inhibitors for amyloidogenic proteins?

- Docking studies : Predict binding poses to α-synuclein using software like AutoDock Vina .

- QM/MM simulations : Evaluate electronic interactions between the thienyl group and amyloid β-sheets .

Methodological Notes

- Contradictions in synthesis yields : High yields (90–96%) in solvent-free conditions vs. moderate yields (60–70%) in solution-phase reactions may stem from reduced side reactions in solvent-free systems.

- Biological assay limitations : ThT fluorescence may artifactually enhance/inhibit fibril growth; orthogonal methods like TEM are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.